molecular formula C19H21N3O4 B4381198 N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide

Cat. No.: B4381198
M. Wt: 355.4 g/mol
InChI Key: GGPFXJJIKAUBCW-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the furan ring and the methoxyphenyl group. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biomolecules.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and furan derivatives, such as:

  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride
  • 3(5)-aminopyrazoles
  • Pyrazolo[1,5-a]pyrimidines

Uniqueness

N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-2-furamide is unique due to its specific combination of functional groups and heterocyclic rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-3-22-11-10-14(21-22)12-20-19(23)18-9-8-15(26-18)13-25-17-7-5-4-6-16(17)24-2/h4-11H,3,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPFXJJIKAUBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CNC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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